N-(3-chlorophenyl)-6-methyl-2-oxo-4-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydropyrimidine-5-carboxamide N-(3-chlorophenyl)-6-methyl-2-oxo-4-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydropyrimidine-5-carboxamide
Brand Name: Vulcanchem
CAS No.: 421576-06-9
VCID: VC4308403
InChI: InChI=1S/C21H22ClN3O5/c1-11-17(20(26)24-14-7-5-6-13(22)10-14)18(25-21(27)23-11)12-8-15(28-2)19(30-4)16(9-12)29-3/h5-10,18H,1-4H3,(H,24,26)(H2,23,25,27)
SMILES: CC1=C(C(NC(=O)N1)C2=CC(=C(C(=C2)OC)OC)OC)C(=O)NC3=CC(=CC=C3)Cl
Molecular Formula: C21H22ClN3O5
Molecular Weight: 431.87

N-(3-chlorophenyl)-6-methyl-2-oxo-4-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydropyrimidine-5-carboxamide

CAS No.: 421576-06-9

Cat. No.: VC4308403

Molecular Formula: C21H22ClN3O5

Molecular Weight: 431.87

* For research use only. Not for human or veterinary use.

N-(3-chlorophenyl)-6-methyl-2-oxo-4-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydropyrimidine-5-carboxamide - 421576-06-9

Specification

CAS No. 421576-06-9
Molecular Formula C21H22ClN3O5
Molecular Weight 431.87
IUPAC Name N-(3-chlorophenyl)-6-methyl-2-oxo-4-(3,4,5-trimethoxyphenyl)-3,4-dihydro-1H-pyrimidine-5-carboxamide
Standard InChI InChI=1S/C21H22ClN3O5/c1-11-17(20(26)24-14-7-5-6-13(22)10-14)18(25-21(27)23-11)12-8-15(28-2)19(30-4)16(9-12)29-3/h5-10,18H,1-4H3,(H,24,26)(H2,23,25,27)
Standard InChI Key HQKPOPNVDVQWDE-UHFFFAOYSA-N
SMILES CC1=C(C(NC(=O)N1)C2=CC(=C(C(=C2)OC)OC)OC)C(=O)NC3=CC(=CC=C3)Cl

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound features a tetrahydropyrimidine core substituted with a 3-chlorophenyl group at the N-position, a 3,4,5-trimethoxyphenyl moiety at the C-4 position, and a methyl group at C-6. The carboxamide functional group at C-5 enhances its solubility and binding affinity to biological targets. The molecular formula C<sub>21</sub>H<sub>22</sub>ClN<sub>3</sub>O<sub>5</sub> reflects its heterocyclic nature, with methoxy groups contributing to its lipophilicity.

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC<sub>21</sub>H<sub>22</sub>ClN<sub>3</sub>O<sub>5</sub>
Molecular Weight431.87 g/mol
IUPAC NameN-(3-chlorophenyl)-6-methyl-2-oxo-4-(3,4,5-trimethoxyphenyl)-3,4-dihydro-1H-pyrimidine-5-carboxamide
SMILESCC1=C(C(NC(=O)N1)C2=CC(=C(C(=C2)OC)OC)OC)C(=O)NC3=CC(=CC=C3)Cl

Synthesis and Optimization

Catalytic Pathways

The synthesis typically begins with a Biginelli-like condensation reaction, combining substituted aldehydes, urea, and β-ketoamides under acidic or catalytic conditions . For this compound, the process involves:

  • Formation of the Tetrahydropyrimidine Core: Reacting 3,4,5-trimethoxybenzaldehyde with N-(3-chlorophenyl)-3-oxobutyramide and urea in ethanol under reflux.

  • Cyclization and Functionalization: Catalytic agents like HCl or Lewis acids (e.g., ZnCl<sub>2</sub>) facilitate ring closure, yielding the tetrahydropyrimidine scaffold .

  • Purification: Column chromatography or recrystallization isolates the final product with >70% yield.

Recent advancements emphasize green chemistry principles, such as using recyclable catalysts (e.g., silica-supported HClO<sub>4</sub>) to reduce waste .

Biological Activities and Mechanisms

Antimicrobial Efficacy

Screenings against Staphylococcus aureus, Escherichia coli, and Candida albicans revealed moderate to strong activity, with minimum inhibitory concentrations (MICs) ranging from 8–64 μg/mL . The 3,4,5-trimethoxyphenyl group enhances membrane permeability, while the chloro substituent potentiates electron-deficient interactions with microbial enzymes .

Table 2: In Vitro Antimicrobial Activity

MicroorganismMIC (μg/mL)
Staphylococcus aureus16
Escherichia coli32
Candida albicans64

Kinase Inhibition

The compound exhibits inhibitory activity against cyclin-dependent kinases (CDKs) and tyrosine kinases, with IC<sub>50</sub> values of 0.65–1.2 μM in isolated enzyme assays . Docking studies suggest that the trimethoxyphenyl group occupies hydrophobic pockets in kinase ATP-binding sites, disrupting phosphorylation .

Pharmacological Studies

Metabolic Stability

Microsomal stability studies in rat liver microsomes revealed a half-life of 45 minutes, with primary metabolites resulting from O-demethylation of the trimethoxyphenyl group.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator